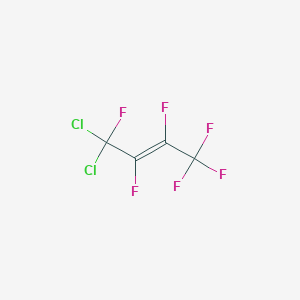
(E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene is a chemical compound with the molecular formula C4Cl2F6. It is a member of the class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to carbon. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene can be synthesized through a multi-step process involving the fluorination and chlorination of butene derivatives. One common method involves the vapor-phase catalytic fluorination of hexachlorobutadiene to produce (E/Z)-2,3-dichlorohexafluoro-2-butene, followed by liquid-phase dechlorination to yield 1,1,1,4,4,4-hexafluoro-2-butyne. This intermediate is then subjected to gas-phase hydrogenation to obtain the final product .
Industrial Production Methods
The industrial production of this compound typically involves the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity. The process is designed to be environmentally friendly, with minimal waste and emissions .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles, leading to the substitution of chlorine atoms with other functional groups.
Hydrogenation: The compound can be hydrogenated to produce different fluorinated butenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides and other nucleophiles.
Hydrogenation: Catalysts such as palladium and bismuth on porous aluminum fluoride are used to facilitate the hydrogenation process.
Major Products Formed
Nucleophilic Substitution: The major products are substituted fluorobutenes with various functional groups.
Hydrogenation: The major product is a fully hydrogenated fluorobutene.
Applications De Recherche Scientifique
(E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of (E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene involves its interaction with nucleophiles and catalysts. The compound’s fluorine atoms create a highly electronegative environment, making it reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorohexafluorobut-2-ene: This compound is an isomer of (E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene and shares similar chemical properties.
1,4-Dichlorohexafluoro-2-butene: Another isomer with comparable reactivity and applications.
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability. Its ability to undergo selective nucleophilic substitution and hydrogenation reactions makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
110800-91-4 |
|---|---|
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
0 |
Synonymes |
1,1-Dichlorohexafluoro-2-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



